molecular formula C20H26ClN5O3S B2710141 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189936-86-4

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2710141
CAS No.: 1189936-86-4
M. Wt: 451.97
InChI Key: CWZOCXTYYGUYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole-pyrazole hybrid with a hydrochloride salt formulation. Its structure integrates a benzothiazole core (substituted with methoxy and methyl groups at positions 4 and 7, respectively) linked to a pyrazole moiety via a carboxamide bridge. The morpholinyl-ethyl side chain enhances solubility and bioavailability, while the hydrochloride salt improves stability for pharmaceutical applications.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S.ClH/c1-14-4-5-16(27-3)17-18(14)29-20(21-17)25(9-8-24-10-12-28-13-11-24)19(26)15-6-7-23(2)22-15;/h4-7H,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZOCXTYYGUYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=NN(C=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride involves multiple stepsCommon reagents used in the synthesis include uronium-type activating systems (TBTU/HOBt/DIPEA) and phosphonic acid anhydride methods (T3P/Py), which facilitate the formation of amides in moderate to excellent yields . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including:

  • MCF-7 (Breast Cancer) : Demonstrated potent cytotoxic effects with IC50 values in the micromolar range.
  • A549 (Lung Cancer) : Induces apoptosis through the activation of caspase pathways.

The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival, particularly the PI3K/Akt/mTOR pathway .

Anti-inflammatory Properties

This compound also shows promise as an anti-inflammatory agent. It has been tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain. The anti-inflammatory efficacy is attributed to its ability to modulate inflammatory cytokines and reduce oxidative stress in cellular models .

Neurological Applications

There is emerging evidence suggesting that the compound may have neuroprotective effects. Preliminary studies indicate its potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. This could be particularly relevant for conditions such as Alzheimer's disease, where oxidative damage is a significant concern .

Study 1: Anticancer Evaluation

In a recent study published in ACS Omega, researchers synthesized a series of pyrazole derivatives, including this compound. The compound was screened for anticancer activity against multiple cancer cell lines, showing promising results with an emphasis on selectivity towards cancerous cells over normal cells .

Study 2: Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce the production of pro-inflammatory cytokines in vitro. The study highlighted the compound's potential as a therapeutic agent for inflammatory diseases, suggesting further exploration in vivo to confirm these findings .

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as the muscarinic 4 (M4) receptor. As a positive allosteric modulator, it enhances the receptor’s response to its natural ligand, acetylcholine, by binding to a distinct site on the receptor. This binding induces a conformational change that increases the receptor’s affinity for acetylcholine, leading to enhanced signaling and physiological effects .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s uniqueness lies in its hybrid structure and substituent arrangement. Below is a systematic comparison with analogs:

Structural Analogs
Compound Name Core Structure Key Substituents Pharmacological Target Bioactivity (IC₅₀) Reference
Target Compound Benzothiazole-Pyrazole 4-methoxy, 7-methyl, morpholinyl-ethyl Tyrosine kinases 12 nM (in vitro)
Analog A Benzothiazole-Quinoline 6-fluoro, piperazinyl EGFR 45 nM
Analog B Pyrazole-Thiazole 3-chloro, dimethylamine JAK2 28 nM
Analog C Benzothiazole-Imidazole 5-nitro, ethylpyrrolidine VEGF-R2 62 nM

Key Observations :

  • The morpholinyl-ethyl group in the target compound enhances water solubility compared to Analog A’s piperazinyl group, which exhibits higher lipophilicity .
  • The 4-methoxy substitution on the benzothiazole ring reduces metabolic degradation compared to Analog C’s nitro group, which is prone to reductase-mediated inactivation .
Predictive Modeling of Physicochemical Properties

Advanced algorithms like XGBoost (as described in Abdulkadir and Kemal, 2019) have been employed to predict properties such as solubility and logP. The target compound’s predicted RMSE for solubility (0.92) and R² for logP (0.89) outperform analogs due to its balanced polar/nonpolar substituents .

Metric Target Compound Analog A Analog B
Solubility (mg/mL) 34.5 12.1 22.7
logP 2.1 3.8 1.9
Plasma Protein Binding (%) 89 94 78
Analytical Methodologies for Characterization
  • Infrared Spectroscopy : Modern matrix infrared detectors () enable rapid identification of morpholine and pyrazole functional groups in aerosolized forms, with detection limits of 0.1 ppm .
Pharmacokinetic and Toxicity Profiles
Parameter Target Compound Analog A Analog B
Half-life (h) 6.7 4.2 8.1
CYP3A4 Inhibition Moderate High Low
hERG Liability Low High Moderate

The target compound’s low hERG liability (linked to its morpholinyl-ethyl side chain) reduces cardiac toxicity risks compared to Analog A .

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its implications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C18H24N4O2SC_{18}H_{24}N_4O_2S, with a molecular weight of approximately 368.48 g/mol. The structure features a benzothiazole moiety, a pyrazole ring, and a morpholine group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the benzothiazole ring followed by the introduction of the pyrazole and morpholine functionalities. The detailed synthetic pathway can be summarized as follows:

  • Benzothiazole Formation : Reaction of 2-aminobenzenethiol with appropriate aldehydes.
  • Pyrazole Synthesis : Condensation reactions involving hydrazine derivatives.
  • Final Coupling : Formation of the final product through amide coupling reactions.

Antimicrobial Activity

Research indicates that compounds derived from benzothiazoles exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that similar benzothiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • A study highlighted that modifications in the benzothiazole structure can enhance antimicrobial activity, suggesting that our compound may exhibit similar effects .

Antitumor Activity

Compounds containing both benzothiazole and pyrazole moieties have been studied for their antitumor potential:

  • In one study, related compounds demonstrated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range .
  • The presence of the morpholine group may further enhance selectivity towards cancer cells due to its ability to interact with biological targets involved in tumor progression .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Studies have reported that similar compounds inhibit glycogen synthase kinase 3 (GSK-3), an important target in cancer therapy, with IC50 values indicating potent activity .

Case Studies

Several research articles have documented the biological activities of related compounds:

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various benzothiazole derivatives, noting that modifications led to enhanced activity against resistant strains .
  • Cytotoxicity Profiles : Another research focused on the cytotoxic effects of pyrazole-benzothiazole hybrids on multiple cancer cell lines, revealing promising results for further development .
  • Mechanistic Insights : Investigations into the mechanism of action suggested that these compounds might induce apoptosis in cancer cells through oxidative stress pathways .

Q & A

Q. Q1: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis involves multi-step reactions, including:

  • Coupling of benzothiazole and pyrazole moieties : Use coupling agents like EDC/HOBt or DCC for amide bond formation, as demonstrated in similar carboxamide syntheses .
  • Morpholine incorporation : Alkylation of the ethylamine side chain with morpholine under reflux in DMF, using K₂CO₃ as a base (optimized in analogous procedures) .
  • Hydrochloride salt formation : Precipitation via HCl gas in anhydrous ether .

Q. Optimization Strategies :

  • Vary solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilic substitution efficiency.
  • Monitor reaction progress via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to identify byproducts .

Q. Table 1: Reaction Optimization Data

ParameterCondition 1 (DMF, K₂CO₃)Condition 2 (THF, Cs₂CO₃)
Yield (%)6275
Purity (HPLC, %)9598
Reaction Time (h)128
Reference

Q. Q2: How can the purity and structural integrity of the compound be validated?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a Chromolith® RP-18e column (Merck) with UV detection at 254 nm .
    • NMR : Confirm substitution patterns (e.g., methoxy group at δ 3.8 ppm in ¹H NMR; morpholine protons at δ 3.4–3.6 ppm) .
    • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 489.2) .
  • Elemental Analysis : Compare calculated vs. observed C, H, N, S values (e.g., C: 52.1%, H: 5.8%) .

Advanced Research Questions

Q. Q3: What strategies are effective in studying structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Core Modifications :
    • Replace the 4-methoxy group on benzothiazole with halogens (e.g., Cl, F) to assess electronic effects on bioactivity .
    • Substitute morpholine with piperazine or thiomorpholine to evaluate steric and solubility impacts .
  • Biological Assays :
    • Use enzyme inhibition assays (e.g., kinase profiling) or cell-based models (IC₅₀ determination) .
    • Compare logP values (calculated via HPLC retention times) to correlate lipophilicity with membrane permeability .

Q. Table 2: SAR Data for Selected Derivatives

DerivativeR1 (Benzothiazole)R2 (Morpholine)IC₅₀ (nM)logP
Parent Compound4-OCH₃Morpholine1202.1
Derivative A4-ClMorpholine852.8
Derivative B4-OCH₃Piperazine1501.9
Reference

Q. Q4: How can researchers address low solubility in aqueous buffers during biological testing?

Methodological Answer:

  • Formulation Strategies :
    • Use co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) or surfactants (e.g., Tween-80) .
    • Prepare hydrochloride salt forms to enhance hydrophilicity .
  • Solid Dispersion : Encapsulate with cyclodextrins (e.g., HP-β-CD) to improve dissolution rates .

Q. Q5: What experimental approaches resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Verify compound purity (>98% via HPLC) and salt form (HCl vs. free base) .
  • Assay Standardization :
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
    • Validate data with positive controls (e.g., staurosporine for kinase inhibition) .
  • Statistical Validation : Apply ANOVA or Student’s t-test to assess significance of IC₅₀ differences .

Q. Q6: How can stability studies under varying pH and temperature conditions be designed?

Methodological Answer:

  • Forced Degradation :
    • Acidic/alkaline hydrolysis: Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours .
    • Oxidative stress: Treat with 3% H₂O₂ .
  • Analytical Monitoring :
    • Track degradation products via LC-MS and assign structures using fragmentation patterns .

Q. Table 3: Stability Data Under Stress Conditions

ConditionDegradation Products% Parent Remaining
pH 2, 40°C, 24hHydrolyzed amide65%
pH 10, 40°C, 24hDemethylated analog72%
3% H₂O₂, 24hSulfoxide derivative88%
Reference

Data Contradiction Analysis

Q. Q7: How to reconcile discrepancies in reported synthetic yields for similar compounds?

Methodological Answer:

  • Variable Identification :
    • Catalyst purity (e.g., Pd/C vs. Pd(OAc)₂ in coupling reactions) .
    • Solvent dryness (anhydrous DMF vs. technical grade) .
  • Reproducibility Protocols :
    • Publish detailed procedures (e.g., degassing steps, inert atmosphere use) .
    • Share raw analytical data (e.g., NMR spectra) via open-access platforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.